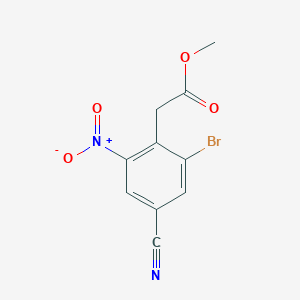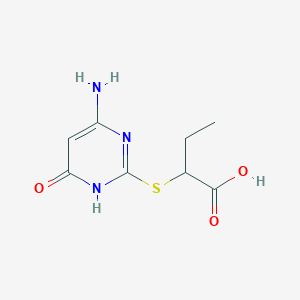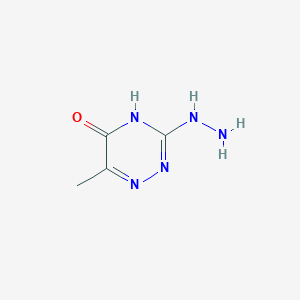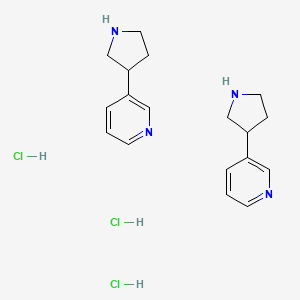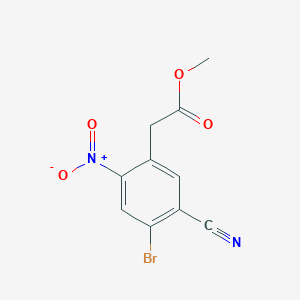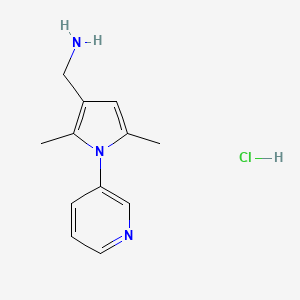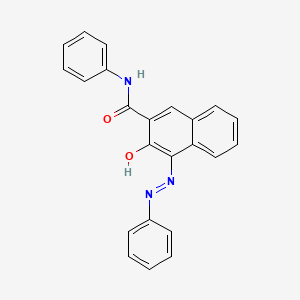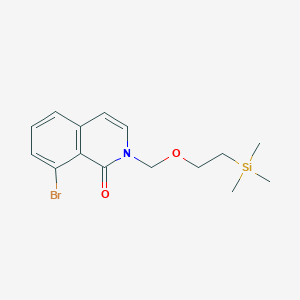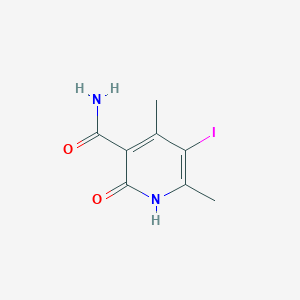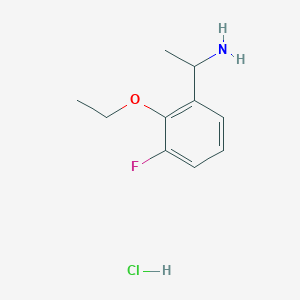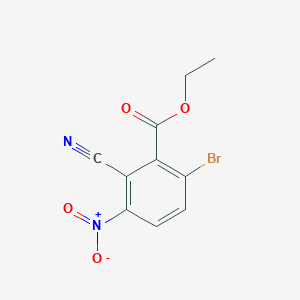
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one
説明
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a unique chemical compound with the molecular formula C10H8FN3O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one is a solid compound . Its molecular weight is 205.19 g/mol.科学的研究の応用
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of novel heterocyclic compounds with potential biological activities .
- Methods : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The key precursor was prepared by diazotization of 2-amino-benzimidazole with malononitrile in pyridine .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of new enaminonitrile derivatives .
- Methods : The key precursor N-(1H-benzo[d]imidazol-2-yl)carbamoylhydrazonoyl cyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine .
- Results : The compound was found to react with various secondary amines to produce corresponding acrylonitriles .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of new heterocyclic compounds with potential biological activities .
- Methods : The key precursor was synthesized from 2-amino-benzimidazole and used to prepare new heterocyclic compounds . The compounds were then evaluated for their biological activity screening function .
- Results : The compound 14 showed significantly higher ABTS and antitumor activity than other compounds . Compounds 9, 11, 15, 16, 22, 23, 24, and 25 were found to be potent against the HepG2 cell line . Compounds 16, 22, and 25 were potent against the WI-38 cell line . Compounds 16 and 22 were found to be resistant to the VERO cell line . Compounds 7, 14, 15, 16, and 22 were potent against the MCF-7 cell line .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of new pyrano[2,3-d]pyrimidine derivatives .
- Methods : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
- Results : The derivatives were obtained in moderate to high yields (48–78%) . The chloromethyl derivative was subjected to nucleophilic substitution by its reaction with morpholine, piperidine or aniline resulting in the corresponding 2-substituted pyrimidine derivatives in good yields .
-
Scientific Field: Medicinal Chemistry
- Application : Synthesis of new heterocyclic compounds with potential biological activities .
- Methods : The key precursor was synthesized from 2-amino-benzimidazole and used to prepare new heterocyclic compounds . The compounds were then evaluated for their biological activity screening function .
- Results : The compound 14 showed significantly higher ABTS and antitumor activity than other compounds . Compounds 9, 11, 15, 16, 22, 23, 24, and 25 were found to be potent against the HepG2 cell line . Compounds 16, 22, and 25 were potent against the WI-38 cell line . Compounds 16 and 22 were found to be resistant to the VERO cell line . Compounds 7, 14, 15, 16, and 22 were potent against the MCF-7 cell line .
-
Scientific Field: Organic Chemistry
- Application : Synthesis of new pyrano[2,3-d]pyrimidine derivatives .
- Methods : Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate was reacted with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give six new pyrano[2,3-d]pyrimidine derivatives .
- Results : The derivatives were obtained in moderate to high yields (48–78%) . The chloromethyl derivative was subjected to nucleophilic substitution by its reaction with morpholine, piperidine or aniline resulting in the corresponding 2-substituted pyrimidine derivatives in good yields .
特性
IUPAC Name |
2-amino-4-(4-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(15)14-10(12)13-8/h1-5H,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAUUOFDWADEPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NC(=N2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394138 | |
| Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
CAS RN |
98305-74-9 | |
| Record name | 2-amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00394138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



